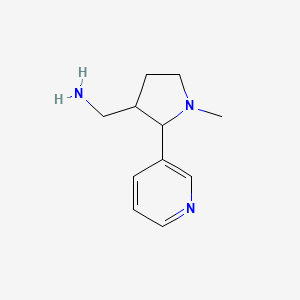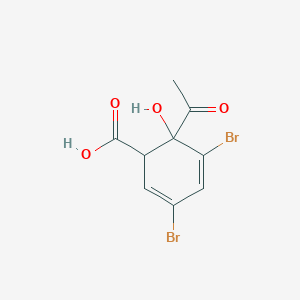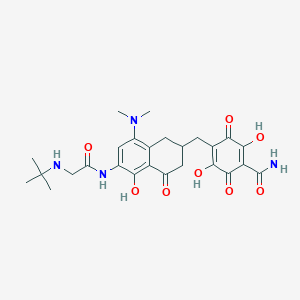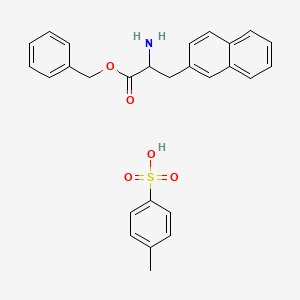![molecular formula C18H17ClFNO3 B12323233 benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-p-Fluoro-Phe-chlorométhylcétone: est un composé chimique qui a suscité un intérêt considérable dans la communauté scientifique en raison de ses applications thérapeutiques et industrielles potentielles. Il est connu pour son rôle d'inhibiteur de protéase, qui a été largement étudié pour son activité biologique et son mécanisme d'action.
Méthodes De Préparation
La synthèse de la Z-L-p-Fluoro-Phe-chlorométhylcétone implique plusieurs étapes, généralement en commençant par la protection du groupe amino de la phénylalanine. La voie de synthèse comprend l'introduction d'un groupe fluoro en position para du cycle phényle et la formation d'un fragment chlorométhylcétone. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et le rendement .
Analyse Des Réactions Chimiques
La Z-L-p-Fluoro-Phe-chlorométhylcétone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe chlorométhyle, en utilisant des réactifs comme l'azoture de sodium ou les thiols.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools .
Applications de la recherche scientifique
La Z-L-p-Fluoro-Phe-chlorométhylcétone a des applications diverses dans la recherche scientifique :
Chimie : Elle est utilisée pour étudier les mécanismes d'inhibition enzymatique et pour développer de nouvelles méthodologies de synthèse.
Biologie : Le composé est utilisé dans l'étude de l'activité des protéases et des interactions protéiques.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant les protéases.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans divers processus industriels
Mécanisme d'action
Le mécanisme d'action de la Z-L-p-Fluoro-Phe-chlorométhylcétone implique l'inhibition des enzymes protéases. Le composé se lie au site actif de l'enzyme, empêchant l'accès du substrat et inhibant ainsi son activité. Cette interaction est cruciale pour son potentiel thérapeutique, car elle peut moduler les voies biologiques impliquant les protéases.
Applications De Recherche Scientifique
Z-L-p-Fluoro-Phe-chloromethylketone has diverse applications in scientific research:
Chemistry: It is used to study enzyme inhibition mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in the study of protease activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting proteases.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial processes
Mécanisme D'action
The mechanism of action of Z-L-p-Fluoro-Phe-chloromethylketone involves the inhibition of protease enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial for its therapeutic potential, as it can modulate biological pathways involving proteases.
Comparaison Avec Des Composés Similaires
La Z-L-p-Fluoro-Phe-chlorométhylcétone peut être comparée à d'autres inhibiteurs de protéases tels que :
Z-L-Phénylalanine chlorométhylcétone : Structure similaire mais sans le groupe fluoro, ce qui peut affecter son affinité de liaison et sa spécificité.
Z-L-p-Fluoro-Phe-bromométhylcétone : Similaire mais avec un atome de brome au lieu du chlore, ce qui peut influencer sa réactivité et son activité biologique.
La singularité de la Z-L-p-Fluoro-Phe-chlorométhylcétone réside dans ses caractéristiques structurales spécifiques, telles que le groupe fluoro, qui peut améliorer ses propriétés de liaison et sa stabilité.
Propriétés
IUPAC Name |
benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSAFSLNOWRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)






![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)

![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)
